molecular formula C20H11NO6S B15040704 2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl 5-nitrofuran-2-carboxylate

2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl 5-nitrofuran-2-carboxylate

Cat. No.: B15040704
M. Wt: 393.4 g/mol
InChI Key: KNGOFGMSEBGBGI-BOPFTXTBSA-N
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Description

2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL 5-NITROFURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core linked to a nitrofuran moiety through a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL 5-NITROFURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiophene core, followed by the introduction of the nitrofuran moiety. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL 5-NITROFURAN-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halides and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Mechanism of Action

The mechanism of action of 2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL 5-NITROFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL 5-NITROFURAN-2-CARBOXYLATE is unique due to its combination of a benzothiophene core and a nitrofuran moiety. This unique structure imparts specific properties that make it suitable for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H11NO6S

Molecular Weight

393.4 g/mol

IUPAC Name

[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C20H11NO6S/c22-19-13-6-2-4-8-16(13)28-17(19)11-12-5-1-3-7-14(12)27-20(23)15-9-10-18(26-15)21(24)25/h1-11H/b17-11-

InChI Key

KNGOFGMSEBGBGI-BOPFTXTBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)OC(=O)C4=CC=C(O4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3S2)OC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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